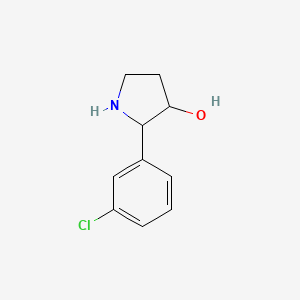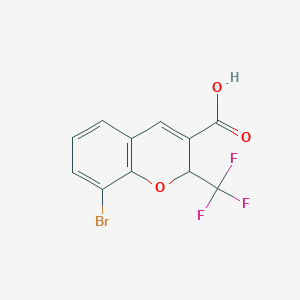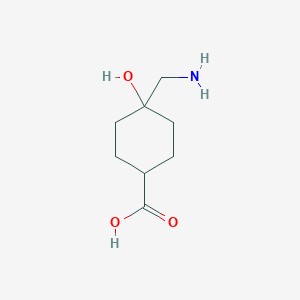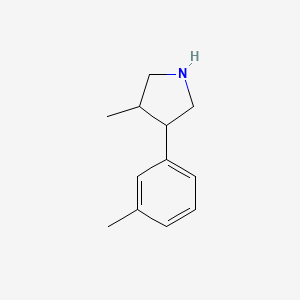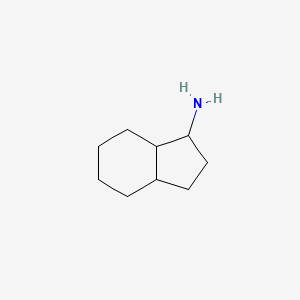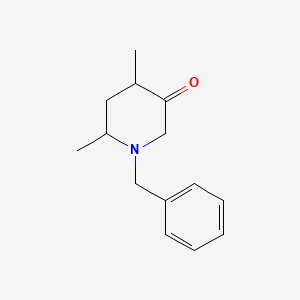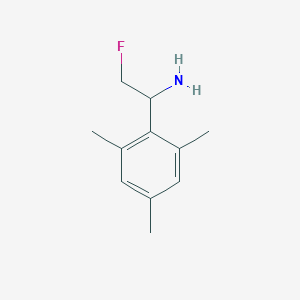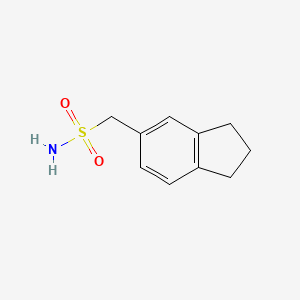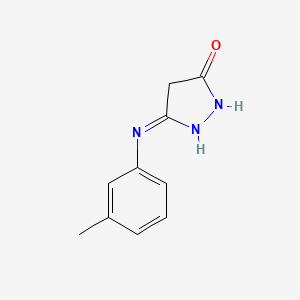
3-(m-Tolylamino)-1h-pyrazol-5(4h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(m-Tolylamino)-1h-pyrazol-5(4h)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The compound is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to the amino group at the 3-position of the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Tolylamino)-1h-pyrazol-5(4h)-one typically involves the reaction of m-toluidine with a suitable pyrazole precursor. One common method is the condensation reaction between m-toluidine and 3,5-dimethylpyrazole-4-carboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
3-(m-Tolylamino)-1h-pyrazol-5(4h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Nitro and halogenated derivatives of the aromatic ring.
科学研究应用
3-(m-Tolylamino)-1h-pyrazol-5(4h)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and pigments.
作用机制
The mechanism of action of 3-(m-Tolylamino)-1h-pyrazol-5(4h)-one involves its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
4-(m-Tolylamino)pyridine-3-sulfonamide: Another compound with a tolyl group attached to an amino group, but with a different heterocyclic core.
3-(p-Tolylamino)-1h-pyrazol-5(4h)-one: A positional isomer with the tolyl group attached at the para position.
3-(o-Tolylamino)-1h-pyrazol-5(4h)-one: Another positional isomer with the tolyl group attached at the ortho position.
Uniqueness
3-(m-Tolylamino)-1h-pyrazol-5(4h)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the m-tolyl group can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers and other similar compounds.
属性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
5-(3-methylphenyl)iminopyrazolidin-3-one |
InChI |
InChI=1S/C10H11N3O/c1-7-3-2-4-8(5-7)11-9-6-10(14)13-12-9/h2-5H,6H2,1H3,(H,11,12)(H,13,14) |
InChI 键 |
JTRQHPLKGGTPPR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N=C2CC(=O)NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one](/img/structure/B13220603.png)

![tert-Butyl 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine-4-carboxylate](/img/structure/B13220615.png)

